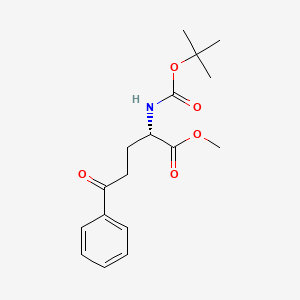

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the Boc-protected amine.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, sodium borohydride for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amine, while reduction with sodium borohydride produces the corresponding alcohol .

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate is primarily used in the synthesis of peptides and complex organic molecules. The Boc group allows for selective reactions without interfering with the amine's reactivity.

-

Peptide Chemistry

- It serves as a building block for synthesizing biologically active peptides and proteins. The compound's structure facilitates the formation of dipeptides when coupled with other amino acids using common coupling reagents.

- Pharmaceutical Development

-

Biological Studies

- Interaction studies involving this compound focus on its binding affinity with various biological targets, contributing to the understanding of its potential therapeutic applications. Such studies are essential for developing new medicinal agents.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, this compound was utilized as a key intermediate in forming dipeptides. The use of N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide as a coupling reagent resulted in high yields of dipeptides within a short reaction time, demonstrating the compound's effectiveness in peptide coupling reactions.

Case Study 2: Medicinal Chemistry

Research exploring the compound's biological activity revealed its potential as an efflux pump inhibitor in bacterial infections. By synthesizing indole derivatives from this compound, researchers were able to assess their efficacy against resistant bacterial strains, showcasing its relevance in developing new antimicrobial agents.

Mécanisme D'action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the synthesized peptides or proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-methylpentanoate

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-ethylpentanoate

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a phenyl group. This structural feature can influence the compound’s reactivity and the properties of the synthesized peptides or proteins .

Activité Biologique

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, with CAS number 1611470-49-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO5 with a molecular weight of 321.37 g/mol. The structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amines.

Table 1: Summary of Biological Activities

Case Studies

- Enzyme Inhibition Study : A study conducted by researchers at UC Berkeley explored the enzyme inhibition potential of various Boc-protected amino acids, including analogs of this compound. They found that these compounds effectively inhibited serine proteases, demonstrating their potential in therapeutic applications against diseases characterized by excessive protease activity.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of Boc-amino acid derivatives revealed that these compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests a promising avenue for developing anti-inflammatory drugs based on this compound's structure.

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways. This finding highlights the potential for further exploration of this compound as an anticancer agent.

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYIBENIWMZWQA-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.